N-[(4-benzylpiperazin-1-yl)carbonothioyl]-4-bromobenzamide
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Overview
Description
N~1~-[(4-BENZYLPIPERAZINO)CARBOTHIOYL]-4-BROMOBENZAMIDE is a complex organic compound that features a benzylpiperazine moiety linked to a bromobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-BENZYLPIPERAZINO)CARBOTHIOYL]-4-BROMOBENZAMIDE typically involves the reaction of 4-bromobenzoyl chloride with N-(4-benzylpiperazin-1-yl)thiourea. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-BENZYLPIPERAZINO)CARBOTHIOYL]-4-BROMOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzamide ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N~1~-[(4-BENZYLPIPERAZINO)CARBOTHIOYL]-4-BROMOBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[(4-BENZYLPIPERAZINO)CARBOTHIOYL]-4-BROMOBENZAMIDE involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine (BZP): A stimulant with similar structural features.
4-Benzylpiperidine: Another compound with a benzylpiperazine moiety, used in research studies.
Phenylpiperazines: A larger group of compounds with similar pharmacological properties.
Uniqueness
N~1~-[(4-BENZYLPIPERAZINO)CARBOTHIOYL]-4-BROMOBENZAMIDE is unique due to the presence of both the benzylpiperazine and bromobenzamide moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H20BrN3OS |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-(4-benzylpiperazine-1-carbothioyl)-4-bromobenzamide |
InChI |
InChI=1S/C19H20BrN3OS/c20-17-8-6-16(7-9-17)18(24)21-19(25)23-12-10-22(11-13-23)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,21,24,25) |
InChI Key |
DZMWNIGPJKQAQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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